PF-06795071
Description
Properties
CAS No. |
2075629-81-9 |
|---|---|
Molecular Formula |
C18H17F4N3O3 |
Molecular Weight |
399.3456 |
IUPAC Name |
(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1 |
InChI Key |
MEDCQBUTCWNKGW-CLWVCHIJSA-N |
SMILES |
O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06795071; PF 06795071; PF06795071. |
Origin of Product |
United States |
Pf 06795071: a Potent and Selective Research Probe for Magl
Discovery and Design Strategy
The development of PF-06795071 was the result of a targeted drug discovery program aimed at creating a MAGL inhibitor with superior properties for research and potential therapeutic applications.
Identification as a Covalent MAGL Inhibitor
This compound (also referred to as compound 15 in its discovery paper) was identified as a potent and selective covalent inhibitor of MAGL. researchgate.netnih.gov It demonstrates high inhibitory activity against the MAGL enzyme, with a reported half-maximal inhibitory concentration (IC50) of approximately 3 nM. universiteitleiden.nlmedchemexpress.com Its covalent mechanism of action means it forms a long-lasting, essentially permanent bond with the enzyme, which allows for sustained inactivation. researchgate.netuniversiteitleiden.nl This property, combined with its high potency, makes it a valuable research probe. The compound was evaluated against a panel of related serine hydrolases, where it showed a high degree of selectivity for MAGL. universiteitleiden.nlnih.gov
Structural Design Principles for Enhanced Selectivity and Potency
The molecular architecture of this compound is a testament to a rational design strategy focused on optimizing potency, selectivity, and physicochemical properties. researchgate.netmedkoo.com A key innovation in its design is the incorporation of a novel trifluoromethyl glycol leaving group. researchgate.netnih.gov This feature was specifically engineered to confer significant improvements over earlier generations of inhibitors that used more lipophilic leaving groups. researchgate.netnih.gov
The design strategy centered on several key objectives:
Enhanced Potency and Selectivity: The core structure, featuring an azabicyclo[3.1.0]hexane scaffold, was optimized to fit precisely into the MAGL active site. universiteitleiden.nlnih.gov This ensures efficient inhibition of the target enzyme.
Improved Physicochemical Properties: A major goal was to reduce the lipophilicity (LogD) and improve the solubility of the inhibitor compared to previous compounds. researchgate.netmedkoo.com The trifluoromethyl glycol moiety was instrumental in achieving this, leading to better drug-like properties. nih.gov
High Selectivity over FAAH: A critical aspect of the design was ensuring high selectivity against other serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH), another key enzyme in the endocannabinoid system. nih.gov this compound exhibits over 1000-fold selectivity for MAGL over FAAH. medchemexpress.comprobechem.com
The table below summarizes the inhibitory potency of this compound against MAGL and its selectivity over FAAH.
| Target Enzyme | IC50 Value |
| Monoacylglycerol Lipase (B570770) (MAGL) | 3 nM medchemexpress.comtargetmol.com |
| Fatty Acid Amide Hydrolase (FAAH) | 3.1 µM medkoo.com |
This interactive table provides a clear comparison of the inhibitor's potency.
Mechanism of Monoacylglycerol Lipase Inhibition by this compound
The inhibitory action of this compound is based on a specific and irreversible chemical reaction within the active site of the MAGL enzyme.
Irreversible Covalent Interaction with the Catalytic Serine
This compound functions as an irreversible inhibitor by forming a stable covalent bond with a key amino acid in the enzyme's catalytic center. universiteitleiden.nl MAGL is a serine hydrolase that utilizes a catalytic triad (B1167595), including the nucleophilic serine residue Ser122, to hydrolyze its substrates. mdpi.comuniversiteitleiden.nl The inhibitor is designed to be recognized by the enzyme's active site, where its reactive carbamate (B1207046) group is attacked by the catalytic Ser122. universiteitleiden.nlnih.gov This reaction results in the formation of a carbamylated enzyme adduct, effectively and irreversibly inactivating the enzyme. universiteitleiden.nlnih.gov This mechanism-based inactivation ensures a long duration of action that is not solely dependent on the pharmacokinetic profile of the compound. universiteitleiden.nl
Role of Specific Chemical Moieties in Enzyme Inactivation
Each component of the this compound molecule plays a distinct role in its mechanism of action:
Carbamate Warhead: The carbamate group is the reactive "warhead" of the inhibitor. universiteitleiden.nl It is the electrophilic moiety that is attacked by the nucleophilic serine residue in the MAGL active site, leading to the covalent modification and inactivation of the enzyme. universiteitleiden.nl
Azabicyclo[3.1.0]hexane Scaffold: This rigid core structure acts as the vehicle that delivers the carbamate warhead to the enzyme's active site. nih.gov Its specific three-dimensional conformation allows for precise positioning within the active site, contributing significantly to the inhibitor's high potency and selectivity for MAGL over other enzymes. universiteitleiden.nlnih.gov
Molecular and Biochemical Characterization of Pf 06795071
Enzymatic Potency and Half-Maximal Inhibitory Concentration (IC50) Determination
PF-06795071 demonstrates high potency in inhibiting MAGL. universiteitleiden.nl Laboratory studies have determined its half-maximal inhibitory concentration (IC50) to be 3 nM for human MAGL. researchgate.netmedchemexpress.comsemanticscholar.org This high potency classifies it among the significant inhibitors of this enzyme. researchgate.netsemanticscholar.org The irreversible nature of its inhibition means that it forms a covalent bond with the catalytic serine residue (Ser122) of MAGL, leading to sustained inactivation of the enzyme. universiteitleiden.nl
Table 1: IC50 Value of this compound Against Human MAGL
| Compound | Target Enzyme | IC50 (nM) |
|---|
Selectivity Profile Against Serine Hydrolases and Related Enzymes
The selectivity of an inhibitor is a critical aspect of its biochemical profile, indicating its specificity for the intended target over other related enzymes.
This compound exhibits a high degree of selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system. medchemexpress.comnih.gov The IC50 value for FAAH inhibition is reported to be 3.1 μM (3100 nM), which is over 1000-fold higher than its IC50 for MAGL. medchemexpress.com This significant difference underscores the compound's specificity for MAGL, a crucial feature for therapeutic applications to avoid the simultaneous modulation of both the 2-AG and anandamide (B1667382) metabolic pathways. nih.gov
Further studies have assessed the selectivity of this compound against a broader panel of serine hydrolases. universiteitleiden.nlresearchgate.netnih.gov It shows minimal to no significant inhibition of many other serine hydrolases. universiteitleiden.nlresearchgate.net However, some cross-reactivity has been noted. Specifically, at a concentration of 10 µM, this compound was found to inhibit carboxylesterase 1 (CES1) by 80%. universiteitleiden.nlresearchgate.netnih.gov Additionally, at a concentration of 1 µmol/L, it was shown to significantly inhibit α/β-hydrolase domain containing 6 (ABHD6), CES1, CES2, and PLA2G7. nih.gov The inhibition of ABHD6 is noteworthy as, along with ABHD12, it contributes to the hydrolysis of 2-AG, although MAGL is responsible for the majority (over 80%) of this activity in the brain. nih.govnih.govnih.gov
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 / % Inhibition |
|---|---|
| FAAH | 3.1 µM |
| CES1 | 80% inhibition at 10 µM |
| ABHD6 | >70% inhibition at 1 µM |
| CES2 | >70% inhibition at 1 µM |
Interaction with Cannabinoid Receptors (CB1R, CB2R)
This compound has been evaluated for its interaction with the primary cannabinoid receptors, CB1 and CB2. Studies indicate that the compound does not significantly inhibit these receptors. universiteitleiden.nl This lack of direct interaction with cannabinoid receptors is a key characteristic, as it implies that the pharmacological effects of this compound are mediated through the modulation of endocannabinoid levels (specifically 2-AG) rather than direct receptor agonism or antagonism. universiteitleiden.nlulisboa.ptnih.gov This indirect mechanism is a sought-after feature for therapeutic agents targeting the endocannabinoid system, as it may avoid some of the psychoactive side effects associated with direct CB1 receptor agonists. acs.orgmdpi.com
Structural Biology Insights into MAGL-PF-06795071 Interactions
The interaction between this compound and MAGL is covalent, involving the formation of a bond with the catalytic serine (Ser122) in the enzyme's active site. universiteitleiden.nluniversiteitleiden.nl The unique trifluoromethyl glycol leaving group of this compound is a key structural feature that contributes to its potency and improved drug-like properties. researchgate.netnih.gov
While specific crystallographic data for the this compound-MAGL complex is not detailed in the provided search results, the binding mode can be inferred from studies of similar covalent inhibitors and molecular docking simulations. semanticscholar.orgnih.gov The carbamate (B1207046) moiety of this compound acts as the reactive "warhead" that forms a covalent bond with the catalytic Ser122 residue within the MAGL active site. universiteitleiden.nlacs.org This interaction is facilitated by the positioning of the inhibitor within the active site, guided by its pyrazole (B372694) core and leaving group. Molecular docking studies of other MAGL inhibitors have shown that hydrogen bonds with backbone amines of Met123 and Ala51 in the oxyanion hole are crucial for stabilizing the inhibitor in the active site, a mechanism that is likely shared by this compound. semanticscholar.orguniversiteitleiden.nlnih.gov The binding interactions between the enzyme and the leaving group are also noted to be important factors for potency. researchgate.netmdpi.com
Identification of Key Amino Acid Residues in the Catalytic Site
The inhibitory activity of this compound is intrinsically linked to its interaction with specific amino acid residues within the active site of its target enzyme, monoacylglycerol lipase (B570770) (MAGL). universiteitleiden.nlresearchgate.net MAGL, a member of the serine hydrolase superfamily, possesses a well-defined catalytic site characterized by a canonical catalytic triad (B1167595) and a substrate-binding pocket. universiteitleiden.nlnih.gov The covalent and irreversible binding of this compound is a result of its direct interaction with these critical residues. universiteitleiden.nlmedchemexpress.com
The catalytic machinery of human MAGL is centered around a catalytic triad common to serine hydrolases, which in the human enzyme consists of Serine-122 (Ser122), Aspartate-239 (Asp239), and Histidine-269 (His269). universiteitleiden.nl In the catalytic process, His269 activates the Ser122 residue, which then acts as a nucleophile. universiteitleiden.nl As a potent irreversible inhibitor, this compound is designed with a reactive carbamate "warhead" that covalently interacts with the catalytic Ser122 residue. universiteitleiden.nl This covalent modification effectively and sustainably inactivates the enzyme. universiteitleiden.nl
In addition to the catalytic triad, the positioning of the inhibitor within the active site is crucial for the reaction. This is facilitated by other key residues that form the "oxyanion hole." For MAGL, this structure is primarily formed by the backbone amides of Alanine-51 (Ala51) and Methionine-123 (Met123). universiteitleiden.nlethz.ch The carbonyl group of the inhibitor's carbamate moiety is anchored and stabilized within this oxyanion hole through hydrogen bonds with Ala51 and Met123. universiteitleiden.nlethz.ch This precise positioning aligns the inhibitor for the nucleophilic attack by Ser122. universiteitleiden.nl While crystallographic studies have confirmed the covalent binding of this compound to MAGL, the fundamental interactions are consistent with those observed for other MAGL inhibitors. ethz.chrsc.org Studies on similar compounds also highlight the importance of residues like Glutamate-53 (Glu53) and Arginine-57 (Arg57) in forming directed polar interactions that contribute to binding. ethz.chacs.org
The table below summarizes the key amino acid residues in the MAGL catalytic site and their role in the interaction with inhibitors like this compound.
| Residue | Location/Function | Role in Interaction with this compound and Similar Inhibitors |
| Ser122 | Catalytic Triad | The primary catalytic nucleophile. Forms a covalent bond with the carbamate warhead of this compound, leading to irreversible inhibition. universiteitleiden.nl |
| His269 | Catalytic Triad | Acts as a general base, activating Ser122 for nucleophilic attack. universiteitleiden.nl |
| Asp239 | Catalytic Triad | Orients and stabilizes the protonated His269, completing the catalytic triad functionality. universiteitleiden.nl |
| Ala51 | Oxyanion Hole | Forms hydrogen bonds with the inhibitor's carbonyl group, stabilizing it in the active site for covalent modification. universiteitleiden.nlethz.ch |
| Met123 | Oxyanion Hole | Along with Ala51, forms the oxyanion hole that anchors the inhibitor through hydrogen bonding. universiteitleiden.nlethz.ch |
Application of Pf 06795071 in Preclinical Research Methodologies
In Vitro Research Models
In vitro models are fundamental for characterizing the direct interaction between an inhibitor and its target enzyme, free from the complexities of a cellular or whole-organism environment. PF-06795071 has been extensively profiled using such systems.
Cell-free enzymatic assays are indispensable for determining the potency and selectivity of enzyme inhibitors. researchgate.net In these assays, purified enzymes are used to measure the inhibitor's direct effect on enzymatic activity. For this compound, these assays have established it as a highly potent MAGL inhibitor, with a reported half-maximal inhibitory concentration (IC₅₀) value of approximately 2.3 to 3 nM. medchemexpress.comsnmjournals.org
A crucial aspect of inhibitor characterization is its selectivity, or its propensity to inhibit the target enzyme over other related enzymes. Cell-free assays demonstrated that this compound possesses excellent selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system, with a reported IC₅₀ for FAAH of 3.1 μM. medchemexpress.commedchemexpress.com Further profiling against a panel of other serine hydrolases, including KIAA1363, ABHD6, and ABHD12, showed a selectivity of over 100-fold. snmjournals.org A minor inhibitory effect was noted for Carboxylesterase 1 (CES1), with 80% inhibition observed at a 10 µM concentration. researchgate.netmdpi.com
| Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|
| Monoacylglycerol Lipase (B570770) (MAGL) | 2.3 - 3 nM | medchemexpress.comsnmjournals.org |
| Fatty Acid Amide Hydrolase (FAAH) | 3.1 µM | medchemexpress.commedchemexpress.com |
| Other Serine Hydrolases (KIAA1363, ABHD6, ABHD12) | >100-fold selectivity vs. MAGL | snmjournals.org |
| Carboxylesterase 1 (CES1) | 80% inhibition at 10 µM | mdpi.com |
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families within complex proteomes. universiteitleiden.nlwikipedia.orgnih.gov This method is particularly valuable for confirming target engagement in a native biological context, such as cell or tissue lysates. nih.gov this compound is frequently used in a competitive ABPP format, where it competes with a broad-spectrum or specific fluorescent ABPP probe for binding to the active site of MAGL.
Competitive ABPP allows for the quantitative assessment of an inhibitor's potency and target occupancy. In this setup, a biological sample (e.g., mouse brain proteome) is pre-incubated with varying concentrations of the inhibitor (this compound) before the addition of an activity-based probe that fluorescently labels active serine hydrolases. nih.govresearchgate.net The inhibition of MAGL is then visualized and quantified by a dose-dependent decrease in the fluorescence signal corresponding to MAGL on an SDS-PAGE gel. nih.govresearchgate.net This approach has been used to confirm the high potency and specificity of this compound for MAGL within a complex mixture of proteins. snmjournals.org
The versatility of ABPP allows for the study of target engagement in a wide array of cellular systems, providing insights into how an inhibitor behaves in different biological contexts. nih.gov this compound has been utilized in ABPP studies across several important cell models. For instance, in live HT-29 cancer cells, pre-incubation with this compound was shown to block the labeling of MAGL by a specific fluorescent probe. nih.gov Similarly, in live primary hippocampal neuron cultures, this compound served as a negative control to confirm that the observed fluorescence signal from a probe was indeed specific to MAGL activity. nih.gov
A significant application has been in ex vivo target occupancy studies using patient-derived peripheral blood monocytes (PBMCs). nih.gov In these experiments, intact PBMCs from human subjects were treated with this compound across a wide concentration range (1 nM to 1000 nM). nih.gov Following cell lysis, the remaining vacant (uninhibited) MAGL was detected using specific fluorescent ABPP probes. nih.gov This methodology demonstrated that the target occupancy of this compound could be reliably visualized and quantified in primary human cells, highlighting its utility as a tool for clinical biomarker development. nih.gov
| Cellular System | Experimental Goal | Key Finding | Reference |
|---|---|---|---|
| Patient-derived Peripheral Blood Monocytes (PBMCs) | Determine ex vivo drug-target occupancy | This compound showed dose-dependent target occupancy, which was reliably quantified with fluorescent ABPP probes. | nih.gov |
| Live HT-29 Cancer Cells | Confirm specific MAGL labeling by a fluorescent probe | Pre-incubation with this compound prevented probe labeling of MAGL. | nih.gov |
| Live Primary Hippocampal Neurons | Serve as a negative control for specific MAGL labeling | This compound blocked probe binding, confirming probe specificity for MAGL. | nih.gov |
| Mouse Brain Proteome | Assess inhibitor selectivity in a complex proteome | This compound selectively blocked labeling of MAGL by broad-spectrum probes. | nih.gov |
Fluorescence polarization (FP) is a solution-based technique used to monitor molecular interactions, such as an inhibitor binding to its target enzyme. bpsbioscience.comthermofisher.combmglabtech.com The principle relies on the change in the rotational speed of a small fluorescently labeled molecule (tracer) upon binding to a much larger protein. moleculardevices.com When unbound, the small tracer tumbles rapidly, resulting in low polarization of emitted light; when bound to the large protein, its rotation slows dramatically, leading to high polarization. moleculardevices.com
Cell-free FP assays have been utilized in the broader context of developing and characterizing MAGL inhibitors. researchgate.netnih.gov These assays provide a convenient, non-radioactive method for assessing the binding affinity of compounds. nih.gov Miniaturized fluorescent probes with characteristics ideal for FP have been developed for MAGL, and translational investigations have included cell-free FP assays to characterize these interactions. nih.gov
Activity-Based Protein Profiling (ABPP) for Target Engagement
In Vivo Preclinical Research Models
In vivo models are essential for understanding how a compound behaves in a whole, living organism. This compound has been instrumental in preclinical in vivo studies, particularly in the field of molecular imaging with Positron Emission Tomography (PET).
PET is a noninvasive imaging technique that allows for the quantification of a biological process in real-time. patsnap.com In the context of MAGL research, PET tracers have been developed to visualize and measure the distribution and density of the enzyme in the brain. nih.gov this compound plays a crucial role in these studies as a "blocking" agent to confirm the specificity of the PET signal. patsnap.comnih.govnih.gov In a typical blocking study, a baseline PET scan is performed with the radiotracer alone, followed by a second scan where the animal is pretreated with this compound. researchgate.netspringermedizin.de If the radiotracer is binding specifically to MAGL, pretreatment with the high-affinity inhibitor this compound will occupy the enzyme's active sites, preventing the radiotracer from binding and resulting in a significantly reduced PET signal. researchgate.netspringermedizin.de
This methodology has been successfully applied in multiple species. In non-human primates, pretreatment with this compound resulted in an almost complete blockade (>95%) of the PET tracer (R)-[11C]YH168 uptake in MAGL-rich brain regions, confirming the tracer's binding specificity. researchgate.netpatsnap.comnih.govnih.gov Similar blocking effects have been observed in rats and mice with various PET tracers, demonstrating the robust utility of this compound as a tool for in vivo target validation. scintica.comsnmjournals.org These studies have consistently shown that this compound effectively prevents radiotracer accumulation in areas known to have high MAGL expression, such as the cortex, striatum, hippocampus, and thalamus. patsnap.comnih.govscintica.com
Pharmacological Modulation of Endocannabinoid Tone in Animal Models
This compound is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). universiteitleiden.nlnih.govmedchemexpress.com Its application in animal models has been pivotal in understanding the therapeutic potential of MAGL inhibition. By blocking MAGL, this compound effectively modulates the endocannabinoid and eicosanoid signaling pathways. acs.org
Elevation of 2-AG Levels in Brain Tissue
A key pharmacological effect of this compound is the significant and sustained elevation of 2-AG levels in the brain. nih.gov Research has shown that the administration of this compound robustly increases the concentration of this key endocannabinoid in mouse brain tissue. nih.gov For instance, a single subcutaneous administration was found to elevate brain 2-AG levels for a persistent period of 8 hours post-dose. universiteitleiden.nl This demonstrates the compound's high in vivo efficacy in enhancing endocannabinoid tone by preventing the breakdown of 2-AG. nih.gov The ability of this compound to produce a durable increase in 2-AG makes it an ideal tool for investigating the physiological and pathological roles of this endocannabinoid in the central nervous system. nih.govresearchgate.net
Impact on Arachidonic Acid (AA) and Eicosanoid Pathways
The enzymatic action of MAGL on 2-AG releases arachidonic acid (AA), a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids, which are molecules involved in inflammatory processes. universiteitleiden.nlacs.orgmdpi.comlookchem.com Consequently, by inhibiting MAGL, this compound not only increases 2-AG levels but also significantly reduces the production of AA in the brain. universiteitleiden.nlmdpi.com Studies have demonstrated that this compound administration leads to a marked decrease in brain AA levels, which corresponds with the period of elevated 2-AG. universiteitleiden.nl This reduction in the AA pool subsequently leads to decreased levels of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). universiteitleiden.nlnih.gov This dual action highlights MAGL's role as a critical link between the endocannabinoid and eicosanoid systems, and establishes this compound as a valuable compound for studying neuroinflammation. medchemexpress.comacs.orgnih.gov
Table 1: Impact of this compound on Endocannabinoid and Eicosanoid Levels in Mouse Brain
Parameter Effect Duration of Effect (post-1 mg/kg, s.c. dose) Reference 2-Arachidonoylglycerol (2-AG) Levels Robust Increase Persisted for 8 hours nih.gov Arachidonic Acid (AA) Levels Decrease Over a similar 8-hour period nih.gov Pro-inflammatory Markers (e.g., PGE2, IL-1β, TNF-α) Significant Reduction Demonstrated in LPS-induced inflammation models [2, 5]
Positron Emission Tomography (PET) Imaging Applications
This compound has proven indispensable in the field of molecular imaging, particularly for PET studies targeting MAGL. Its high potency and selectivity are leveraged both in the development of new imaging agents and in the validation of their specificity in vivo.
Development and Evaluation of Radiotracers (e.g., ¹⁸F-labeled analogues)
An ¹⁸F-labeled analogue of this compound, designated [¹⁸F]this compound, has been successfully synthesized and evaluated as a PET radiotracer for imaging MAGL. mdpi.comnih.govsnmjournals.orgrsc.org The radiosynthesis was accomplished using a novel spirocyclic iodonium (B1229267) ylide (SCIDY) precursor. snmjournals.org Preclinical evaluation in Sprague Dawley rats demonstrated that [¹⁸F]this compound has good brain penetration and shows a heterogeneous distribution pattern consistent with the known expression of MAGL in the brain, with the highest uptake in the striatum, followed by the cerebral cortex and hippocampus. snmjournals.org The tracer exhibited irreversible binding, which is characteristic of its covalent mechanism of action. snmjournals.org These findings established [¹⁸F]this compound as a promising PET probe for the neuroimaging of MAGL. snmjournals.org
Assessment of In Vivo Binding Specificity and Selectivity via Blocking Studies
A primary application of non-radiolabeled this compound in PET research is its use as a blocking agent to confirm the binding specificity and selectivity of novel MAGL radiotracers. scintica.com In these studies, a baseline PET scan with the radiotracer is followed by a second scan after administering this compound. A significant reduction in the radiotracer's signal in the brain during the second scan indicates that the tracer binds specifically to MAGL.
This methodology has been crucial in validating tracers like (R)-[¹¹C]YH168 and (R)-[¹⁸F]YH134 in non-human primates. springermedizin.desnmjournals.org Pretreatment with this compound resulted in an almost complete blockade (over 95%) of (R)-[¹¹C]YH168 uptake in the monkey brain, confirming the tracer's high specificity for MAGL. nih.govspringermedizin.depatsnap.com Similarly, pre-treatment with this compound significantly reduced the uptake and volume of distribution (Vₜ) of (R)-[¹⁸F]YH134 across all brain regions, demonstrating its specific binding to MAGL. snmjournals.org These blocking studies are a gold standard for validating the in vivo specificity of new PET ligands.
Quantification of MAGL Expression and Occupancy in Brain Regions
Blocking studies with this compound are essential for quantifying MAGL expression and occupancy by therapeutic drug candidates. springermedizin.deresearchgate.net By comparing PET scans before and after administration of this compound, researchers can calculate the non-displaceable binding potential (BPₙₖ) of a radiotracer, which reflects the density of available MAGL enzymes. nih.govspringermedizin.de
In studies with (R)-[¹¹C]YH168 in rhesus macaques, pretreatment with this compound allowed for the calculation of MAGL occupancy and the non-displaceable volume of distribution (Vₙₖ). nih.govspringermedizin.de The resulting PET images after blockade showed a homogeneous distribution of radioactivity, confirming that the heterogeneous uptake seen in baseline scans was due to specific binding to MAGL in regions like the cingulate cortex, frontal cortex, and hippocampus. nih.govspringermedizin.de Furthermore, the specificity of MAGL radiotracers, validated by this compound blocking, is corroborated by in vitro autoradiography studies comparing wild-type and MAGL knockout mouse brain tissues, which show high tracer binding only in the wild-type tissue. springermedizin.depatsnap.comresearchgate.net
Table 2: Use of this compound in PET Blocking Studies for MAGL Radiotracers in Non-Human Primates
Radiotracer Blocking Agent Key Finding Reference (R)-[¹¹C]YH168 This compound (0.1 mg/kg) Almost complete blockade (>95%) of radioactivity uptake, demonstrating binding specificity. [1, 3, 5] (R)-[¹⁸F]YH134 This compound (0.1 mg/kg) Significantly decreased tracer uptake and Vₜ values, demonstrating binding specificity with target occupancy of 81%. acs.org ¹¹C-YH168 This compound (0.1 - 0.2 mg/kg) Pretreatment led to nearly homogeneous uptake across brain regions, confirming specific binding. mdpi.com
Table of Compounds
Table 3: List of Compounds Mentioned
Role of Pf 06795071 in Elucidating Magl S Biological Functions
Contribution to Understanding Endocannabinoid Signaling Dynamics
PF-06795071, a potent and selective irreversible inhibitor of MAGL, has been instrumental in dissecting the dynamics of the endocannabinoid system (ECS). universiteitleiden.nlresearchgate.net The ECS is a vital signaling network that modulates numerous physiological processes. universiteitleiden.nl MAGL is the primary enzyme responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (B1664049) (2-AG). universiteitleiden.nlresearchgate.net It is responsible for hydrolyzing approximately 85% of 2-AG in the brain into arachidonic acid (AA) and glycerol. universiteitleiden.nl
By effectively blocking MAGL, this compound causes a significant and sustained increase in the brain's 2-AG levels. universiteitleiden.nlresearchgate.net This elevation of endogenous 2-AG leads to enhanced activation of the cannabinoid receptors, primarily CB1 and CB2, through which 2-AG exerts most of its physiological effects. universiteitleiden.nlresearchgate.net This mechanism allows for the study of the downstream consequences of amplified endocannabinoid signaling in a controlled manner.
Furthermore, this compound has been employed as a critical tool in neuroimaging studies. In the development of novel positron emission tomography (PET) tracers for MAGL, this compound is used as a blocking agent. researchgate.netpatsnap.comethz.ch By pre-treating subjects with this compound, researchers can demonstrate that the binding of a new radioligand is specific to MAGL; a near-complete blockade of the PET signal confirms the tracer's specificity. researchgate.netpatsnap.com This application has been vital for validating imaging tools designed to quantify MAGL distribution and activity in the brain, offering insights into the enzyme's role in both healthy and diseased states. patsnap.comscintica.com
Impact on Neuroinflammatory Processes in Experimental Models
The inhibition of MAGL by this compound has profound effects on neuroinflammatory processes, positioning the enzyme as a promising therapeutic target for neurological disorders. researchgate.netresearchgate.netnih.gov Neuroinflammation is a key pathogenic factor in numerous conditions, including Alzheimer's and Parkinson's diseases. researchgate.netfrontiersin.org this compound exerts its anti-neuroinflammatory effects through a dual mechanism. Firstly, by increasing 2-AG levels, it enhances the neuroprotective signaling via cannabinoid receptors. mdpi.com Secondly, and crucially, it limits the production of pro-inflammatory lipid mediators. universiteitleiden.nlmdpi.com
MAGL's breakdown of 2-AG releases arachidonic acid (AA), which serves as a precursor for the synthesis of eicosanoids, including pro-inflammatory prostaglandins (B1171923). universiteitleiden.nlnih.gov By inhibiting MAGL, this compound reduces the available pool of AA for these pathways, thereby dampening the inflammatory cascade. universiteitleiden.nlresearchgate.net Studies have shown that this compound demonstrates potent anti-neuroinflammatory effects in various animal models. universiteitleiden.nl
Reduction of Inflammatory Markers (e.g., PGE2, IL-1β, TNF-α)
A key finding from studies involving this compound is its ability to significantly decrease the levels of key inflammatory markers in the brain. universiteitleiden.nl The inhibition of MAGL directly leads to a reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2), a major pro-inflammatory prostaglandin derived from arachidonic acid. universiteitleiden.nl Beyond PGE2, the administration of this compound in experimental models has been shown to lower the concentrations of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). universiteitleiden.nl These cytokines are central mediators of the inflammatory response in the central nervous system. frontiersin.org The concurrent reduction of these multiple pro-inflammatory molecules highlights the central role of MAGL in driving neuroinflammatory processes and the efficacy of this compound in mitigating them. universiteitleiden.nl
| Inflammatory Marker | Effect of this compound Administration | Mechanism | Reference |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | Significantly Reduced | Decreased availability of arachidonic acid (AA), the precursor for prostaglandin synthesis. | universiteitleiden.nl |
| Interleukin-1β (IL-1β) | Significantly Reduced | Downstream effect of reduced overall inflammatory signaling cascade. | universiteitleiden.nl |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | Downstream effect of reduced overall inflammatory signaling cascade. | universiteitleiden.nl |
Studies in Lipopolysaccharide (LPS)-Induced Inflammation Models
To study neuroinflammation in a controlled setting, researchers frequently use lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com Systemic or direct brain administration of LPS in animals triggers a robust inflammatory response, characterized by the activation of microglia (the brain's resident immune cells) and the production of inflammatory cytokines, effectively mimicking the neuroinflammation seen in various neurological diseases. frontiersin.orgnih.govmdpi.comnih.gov
This compound has been specifically tested in these LPS-induced inflammation models and has proven to be highly effective. universiteitleiden.nlresearchgate.net In studies on LPS-induced sepsis or encephalitis-like states, administration of this compound resulted in potent anti-neuroinflammatory effects, significantly decreasing the aforementioned brain inflammatory markers. universiteitleiden.nl These findings validate the role of MAGL as a critical mediator in bacterially-induced neuroinflammation and underscore the therapeutic potential of its inhibition with compounds like this compound. researchgate.net
Investigation of MAGL's Role in Lipid Metabolism Beyond 2-AG
While the regulation of 2-AG is MAGL's most studied function, the enzyme is also a key player in broader lipid metabolism. researchgate.net MAGL is not exclusively specific to 2-AG; it also hydrolyzes a range of other monoacylglycerides (MAGs), which contain different fatty acids. mdpi.comnih.gov This activity positions MAGL as a metabolic hub that controls the levels of various free fatty acids and other lipid signaling molecules derived from them. researchgate.net
Comparative Analysis with Other Magl Inhibitors in Research
Comparison of Mechanism (Covalent vs. Reversible Inhibition)
A primary distinction among MAGL inhibitors lies in their mode of binding to the enzyme, which can be either covalent or reversible. PF-06795071, along with JZL184 and ABX-1431, belongs to the class of irreversible, covalent inhibitors. acs.orgnih.govuniversiteitleiden.nlnih.gov These compounds typically contain a reactive group, or "warhead," that forms a stable, covalent bond with a nucleophilic residue, most commonly the catalytic serine (Ser122) within the active site of MAGL. universiteitleiden.nlnih.gov This covalent modification results in a prolonged and often complete inactivation of the enzyme. acs.orgnih.gov
The carbamate (B1207046) moiety present in this compound, JZL184, and ABX-1431 serves as the electrophilic warhead that acylates the catalytic serine. acs.orguniversiteitleiden.nl For this compound, this covalent interaction is facilitated by a novel trifluoromethyl glycol leaving group, a feature designed to enhance its physicochemical properties. nih.govebi.ac.ukresearchgate.net The irreversible nature of these inhibitors offers the advantage of a sustained biological effect that is uncoupled from the pharmacokinetic profile of the compound, meaning the duration of action is determined by the turnover rate of the MAGL protein rather than the clearance of the inhibitor from the system. nih.gov
In contrast, reversible MAGL inhibitors, which are also under investigation, bind to the enzyme through non-covalent interactions. nih.govacs.orgresearchgate.net This class of inhibitors is of interest because their transient binding may offer a different safety profile, potentially avoiding the long-term consequences of permanent enzyme inactivation, such as receptor desensitization or physical dependence that have been observed with chronic administration of some irreversible inhibitors like JZL184. nih.govresearchgate.net The development of reversible inhibitors, however, has faced challenges in achieving the high potency and selectivity demonstrated by their covalent counterparts.
| Compound | Mechanism of Inhibition | Binding Nature | Key Structural Feature for Inhibition |
|---|---|---|---|
| This compound | Covalent | Irreversible | Carbamate warhead with a trifluoromethyl glycol leaving group |
| JZL184 | Covalent | Irreversible | Carbamate warhead |
| ABX-1431 | Covalent | Irreversible | Hexafluoroisopropyl carbamate warhead |
| Reversible Inhibitors (General) | Non-covalent | Reversible | Varies (e.g., benzylpiperidine derivatives) |
Comparative Selectivity Profiles and Off-Target Interactions
JZL184, an earlier and widely used MAGL inhibitor, also demonstrates good selectivity for MAGL over FAAH. researchgate.net However, its broader off-target profile has been a subject of investigation. In comparison, ABX-1431 was developed with the aid of activity-based protein profiling (ABPP) to optimize its selectivity profile. acs.orgacs.org Despite its high selectivity for MAGL, some studies have indicated that ABX-1431 may exhibit activity at the hERG channel, a potential liability not observed with this compound. mdpi.comresearchgate.net
| Compound | Primary Target | Known Off-Targets/Interactions | hERG Liability |
|---|---|---|---|
| This compound | MAGL | CES1 (at high concentrations) | No |
| JZL184 | MAGL | Some other serine hydrolases | Potential |
| ABX-1431 | MAGL | Minor interactions with other serine hydrolases | Yes |
Contrasting Methodological Applications (e.g., ABPP probes, PET tracers)
The distinct properties of MAGL inhibitors have led to their diverse applications as research tools. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological systems. nih.govnih.gov ABPP utilizes probes that covalently bind to the active site of enzymes, allowing for their detection and quantification. The development of ABX-1431, for example, was heavily guided by competitive ABPP to achieve its high selectivity. acs.orgacs.org While not primarily developed as an ABPP probe itself, the covalent nature of this compound makes it amenable to such applications, and its high selectivity is a desirable characteristic for a chemical probe. Fluorescently tagged versions of MAGL inhibitors have also been developed as specific ABPP probes to visualize MAGL activity. nih.gov
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of biological processes. The development of PET tracers for MAGL is an active area of research for studying the role of this enzyme in the brain in both healthy and diseased states. scintica.comethz.chbioworld.com Several MAGL inhibitors have been radiolabeled to serve as PET tracers. While there is mention of an [18F]-labeled version of this compound being developed as an irreversible PET probe, its primary and more documented role in PET imaging studies has been as a highly selective blocking agent. nih.govresearchgate.net In this context, pre-administration of unlabeled this compound is used to saturate MAGL enzymes, thereby demonstrating the specific binding of a novel radiotracer to its intended target. nih.gov This is a critical step in the validation of new PET tracers. Other compounds, however, have been more extensively developed and characterized as primary PET imaging agents for MAGL. The choice between an irreversible and a reversible PET tracer is also a key consideration, with reversible tracers offering advantages for certain quantitative imaging studies. nih.gov
| Compound | Use as ABPP Probe | Use as PET Tracer | Other Methodological Uses |
|---|---|---|---|
| This compound | Amenable due to covalent mechanism and high selectivity | Mentioned as a potential irreversible probe ([18F]this compound); primarily used as a selective blocking agent in PET studies to validate other tracers | In vivo tool for studying the consequences of sustained MAGL inhibition |
| JZL184 | Used in competitive ABPP to profile other inhibitors | Not a primary PET tracer | Widely used in preclinical in vivo studies to investigate the effects of MAGL inhibition |
| ABX-1431 | Development heavily relied on competitive ABPP for selectivity optimization | Not a primary PET tracer | Advanced into clinical trials, providing a translational research tool |
Future Directions for Academic Research with Pf 06795071 and Magl Inhibitors
Advancing the Understanding of MAGL's Pathophysiological Roles
The primary role of MAGL is the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule. nih.govmdpi.com Inhibition of MAGL leads to elevated 2-AG levels, which can modulate cannabinoid receptors CB1 and CB2, and simultaneously reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins (B1171923). nih.govopenaccessgovernment.org This dual action makes MAGL a compelling target for a variety of pathological conditions.
Future research utilizing tools like PF-06795071 will be instrumental in dissecting the precise contributions of MAGL to various disease states. In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, MAGL inhibition has shown neuroprotective effects, which are thought to be mediated by both enhanced endocannabinoid signaling and reduced neuroinflammation. nih.govmdpi.com Further studies can elucidate the downstream pathways affected by sustained 2-AG elevation in specific brain regions and cell types.
In the context of cancer, MAGL is upregulated in several aggressive cancer types, where it is believed to supply fatty acids for tumor growth and signaling. mdpi.comfrontiersin.org Selective inhibitors can help to unravel the specific lipid metabolic pathways that are dependent on MAGL activity in cancer cells, potentially identifying new therapeutic strategies. Moreover, the role of MAGL in metabolic disorders and inflammatory conditions outside the CNS, such as acute lung injury, represents a growing area of investigation. researchgate.net
Key research questions to be addressed include:
What are the long-term consequences of chronic MAGL inhibition on synaptic plasticity and neuronal function?
How does MAGL inhibition alter the tumor microenvironment and its interaction with the immune system?
What are the tissue-specific roles of MAGL in regulating lipid metabolism and inflammation throughout the body? nih.gov
Development of Next-Generation Research Tools
While potent irreversible inhibitors like this compound are invaluable, the advancement of MAGL research also relies on the continuous development of more sophisticated and specialized chemical probes.
To visualize MAGL activity and distribution in real-time within its native cellular environment, novel imaging tools are essential. The development of miniaturized fluorescent probes, which integrate a fluorophore like boron-dipyrromethene (BODIPY) into the inhibitor structure, represents a significant step forward. researchgate.netacs.orgnih.gov These probes offer high specificity and can be used for various applications, including confocal microscopy and fluorescence-activated cell sorting, to study MAGL in live cells and even complex systems like brain organoids. researchgate.net
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique for studying protein expression and target engagement in vivo. A number of PET radioligands for MAGL, labeled with isotopes such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), have been developed. researchgate.netresearchgate.netnih.gov These tracers are crucial for preclinical and clinical studies to assess the distribution of MAGL in the brain and peripheral tissues, and to verify that therapeutic MAGL inhibitors are reaching their target. Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these radioligands for broader application.
Table 1: Examples of MAGL PET Radioligands
| Radioligand | Isotope | Binding Type | Key Feature |
| [¹¹C]SAR127303 | ¹¹C | Irreversible | One of the first promising MAGL radioligands. nih.gov |
| [¹¹C]PF-06809247 | ¹¹C | Irreversible | Developed for high brain uptake and specificity. researchgate.netnih.gov |
| [¹⁸F]T-401 | ¹⁸F | Reversible | A novel reversible radioligand, allowing for different quantitative assessments. nih.gov |
| [¹⁸F]MAGL-2102 | ¹⁸F | Reversible | Shows promise for further development as a suitable PET tracer. nih.gov |
While covalent inhibitors like this compound are highly effective, their irreversible nature can lead to chronic target blockade. This may cause compensatory changes in the endocannabinoid system, such as the desensitization of CB1 receptors, which can complicate the interpretation of long-term studies. mdpi.comacs.org
Therefore, there is a strong rationale for designing high-affinity reversible MAGL inhibitors. These compounds bind non-covalently to the enzyme, allowing for a more transient inhibition that may better mimic the physiological regulation of 2-AG signaling. openaccessgovernment.orgacs.org Reversible inhibitors are particularly valuable for studies where a temporary modulation of MAGL activity is desired, and to avoid the potential confounds of long-term enzymatic inactivation. researchgate.net The development of diverse chemical scaffolds for reversible inhibitors, such as benzylpiperidine and naphthyl amide derivatives, is an active area of research. acs.orgnih.gov
Table 2: Comparison of Irreversible vs. Reversible MAGL Inhibitors as Research Tools
| Feature | Irreversible Inhibitors (e.g., this compound) | Reversible Inhibitors |
| Mechanism | Form a stable, covalent bond with the enzyme. researchgate.net | Bind non-covalently and can dissociate from the enzyme. openaccessgovernment.org |
| Duration of Action | Long-lasting, dependent on enzyme turnover. | Shorter, dependent on compound pharmacokinetics. |
| Research Utility | Maximizing and sustaining target inhibition; PET imaging; proteomics. | Studying transient physiological roles; avoiding receptor desensitization. mdpi.com |
| Potential Concern | Chronic inhibition may lead to compensatory changes. mdpi.com | May require more frequent administration for sustained effects in some models. |
Exploring Novel Biological Pathways Influenced by MAGL Inhibition
The consequences of MAGL inhibition extend beyond the direct potentiation of cannabinoid receptor signaling. The reduction of arachidonic acid levels is a key outcome that links MAGL to the broader network of inflammatory lipid mediators, such as prostaglandins and leukotrienes. nih.govfrontiersin.org Future academic research should focus on a more global and unbiased exploration of the metabolic and signaling pathways that are altered following MAGL blockade.
Techniques such as metabolomics and lipidomics can be employed to comprehensively profile the changes in the lipid landscape of different cells and tissues after treatment with a selective inhibitor. This could reveal previously unknown substrates of MAGL or identify compensatory changes in other lipid metabolic pathways. For instance, understanding how MAGL inhibition affects the balance between pro-inflammatory and anti-inflammatory lipid mediators could provide new insights into its therapeutic potential for a range of inflammatory diseases. openaccessgovernment.org
Furthermore, the endocannabinoid system is known to crosstalk with other signaling systems in the body. Investigating how sustained elevation of 2-AG influences other neurotransmitter systems, hormonal regulation, and gene expression will be critical for a complete understanding of MAGL's physiological roles.
Integration of Multimodal Research Approaches for Comprehensive MAGL Characterization
To fully capture the multifaceted role of MAGL, future research will require the integration of multiple experimental techniques. A multimodal approach, combining advanced imaging, proteomics, and metabolomics, can provide a more holistic picture of the enzyme's function in complex biological systems.
For example, a study could combine in vivo PET imaging to confirm target engagement of a MAGL inhibitor in the brain with subsequent ex vivo mass spectrometry imaging to map the spatial distribution of 2-AG and other lipids in specific brain structures. nih.gov This could be further correlated with single-cell RNA sequencing to understand how MAGL inhibition affects gene expression in different neuronal and glial cell populations. researchgate.net
Such integrated approaches will be essential to:
Link macroscopic changes observed through imaging with molecular-level alterations.
Understand the cell-type-specific functions of MAGL.
Build comprehensive models of how MAGL regulates complex physiological processes like neurotransmission and neuroinflammation.
By combining these advanced methodologies, researchers can move beyond studying isolated effects and begin to understand MAGL's role within the broader context of interconnected biological networks.
Q & A
Q. What is the mechanism of action of PF-06795071 as a MAGL inhibitor, and how does this influence PET tracer studies targeting MAGL activity?
this compound irreversibly inhibits monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling. This inhibition elevates 2-arachidonoylglycerol (2-AG) levels, which can modulate neuroinflammatory and metabolic pathways. In PET studies, this compound pretreatment increases tracer availability in plasma and brain by blocking peripheral MAGL, reducing tracer metabolism . Researchers should validate MAGL occupancy using kinetic modeling (e.g., Lassen plots) to quantify target engagement.
Q. What experimental models (e.g., mice, non-human primates) have been validated for studying this compound, and what are their comparative advantages in pharmacokinetic analysis?
Preclinical studies in mice and non-human primates (NHPs) demonstrate species-specific tracer kinetics. In NHPs, this compound administration (0.1 mg/kg) showed increased brain tracer uptake within 10 minutes, with high binding in cortical regions and low binding in the pons . Mice models are optimal for rapid dose-response profiling, while NHPs provide translational insights into human neuroanatomy. Use species-specific MAGL expression profiles to select models.
Q. How should researchers design dose-response experiments to assess this compound's inhibitory effects on MAGL, considering factors like half-life and blood-brain barrier penetration?
Dose-response studies should include:
- Baseline and blocking conditions : Administer this compound at escalating doses (e.g., 0.1–1.0 mg/kg) to establish saturation curves.
- Plasma and brain sampling : Measure tracer radioactivity and parent compound stability (e.g., via HPLC) at critical timepoints (3–60 minutes post-injection) .
- Kinetic modeling : Apply one-tissue compartment (1TC) models to derive distribution volume (VT) and non-displaceable binding potential (BPND).
Advanced Research Questions
Q. How can researchers reconcile observed contradictions between increased plasma radioactivity and altered brain uptake patterns when this compound is administered in PET studies?
Increased plasma radioactivity post-PF-06795071 administration may reflect peripheral MAGL inhibition, reducing tracer metabolism and increasing free tracer availability. Conversely, brain uptake dynamics depend on central MAGL occupancy and blood-brain barrier permeability. Validate this hypothesis by:
Q. What methodological considerations are critical when integrating this compound pretreatment in longitudinal neuroimaging studies to minimize confounding variables?
Key considerations include:
- Dose timing : Administer this compound 30–60 minutes before tracer injection to ensure MAGL saturation.
- Inter-scan intervals : Allow ≥5 half-lives between scans to avoid residual inhibition.
- Control for peripheral effects : Use compartmental analysis to distinguish central vs. peripheral MAGL contributions .
Q. How do BPND values derived from Lassen plot analysis (e.g., VT = 2.35 mL/cm³) quantitatively reflect MAGL occupancy by this compound, and what statistical validation is required for these calculations?
BPND (non-displaceable binding potential) is calculated as , where VND (non-displaceable volume) is derived from Lassen plot intercepts. For this compound, BPND values correlate with MAGL occupancy and require:
- Model validation : Compare 1TC vs. 2TC models using Akaike information criterion (AIC).
- Statistical power : Use ≥3 dose levels to ensure linearity in Lassen plots .
Methodological Best Practices
Q. What protocols are recommended for ensuring reproducibility of PET studies using this compound, particularly in quantifying MAGL inhibition?
- Standardize tracer preparation : Use radiochemical purity thresholds (>95%) and validate tracer stability.
- Document blocking conditions : Report this compound doses, administration routes, and pretreatment times.
- Data transparency : Publish raw time-activity curves (TACs) and modeling parameters as supplementary materials .
Q. How can researchers optimize analytical frameworks (e.g., kinetic modeling) to account for this compound's irreversible binding kinetics in PET data analysis?
Irreversible inhibitors like this compound require:
- Nonlinear regression : Fit parent tracer percentage decay curves using one-phase decay models (e.g., Prism software).
- Correction for non-specific binding : Use pons or cerebellum as reference regions with low MAGL expression .
Data Analysis and Validation
Table 1 : Key Parameters from NHP PET Studies with this compound
| Region | VT (mL/cm³) | BPND |
|---|---|---|
| Frontal Cortex | 8.2 | 2.49 |
| Cingulate Cortex | 7.9 | 2.36 |
| Pons | 2.4 | 0.02 |
Interpretation : Higher BPND in cortical regions confirms MAGL-specific binding, while low pons values validate reference region selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
